4-methylsulfanylbenzenesulfonic Acid

Descripción general

Descripción

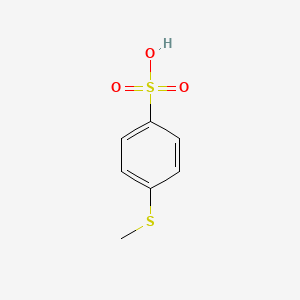

4-methylsulfanylbenzenesulfonic acid is an organic compound with the molecular formula C7H8O3S2. It is a derivative of benzenesulfonic acid, where a methylsulfanyl group (-SCH3) is attached to the benzene ring. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-methylsulfanylbenzenesulfonic acid can be synthesized through several methods. One common method involves the sulfonation of 4-methylthiophenol with sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the sulfonic acid group.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes utilize continuous reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-methylsulfanylbenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonic acid group can be reduced to form sulfinic acids or thiols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfinic acids and thiols.

Substitution: Nitro and halogenated derivatives of the aromatic ring.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Methylsulfanylbenzenesulfonic acid is widely used as a catalyst in various organic reactions. Its applications include:

- Esterification Reactions : Acts as a strong acid catalyst in the formation of esters.

- Transesterification : Facilitates the exchange of alkoxy groups in esters.

- Acetalization : Used in the conversion of aldehydes to acetals.

- Dimerization of Alkenes : Catalyzes the dimerization of alpha-methylstyrene.

Table 1: Summary of Organic Reactions Involving Tosyl Acid

Pharmaceutical Applications

Tosyl acid serves as an intermediate in the synthesis of various pharmaceutical compounds. It is involved in:

- Prodrug Activation : Acts as a prodrug that can be phosphorylated to yield active pharmaceutical ingredients (APIs) like ganciclovir, which is used in antiviral therapy.

- Anticancer Agents : Derivatives of tosyl acid have shown promising anticancer activity, particularly against specific cancer cell lines such as K562 and MCF-7.

Case Study: Anticancer Activity

A study demonstrated that derivatives of 4-methylbenzenesulfonate exhibited significant anticancer activity with IC50 values below 0.3 µM against K562 cells. The selectivity index was notably high, indicating low toxicity towards normal cells while effectively targeting cancer cells .

Industrial Applications

In industry, tosyl acid is utilized for:

- Dyes and Pigments : Acts as a coupling agent in dye synthesis.

- Cleaning Agents : Employed in formulations for industrial cleaning due to its acidic properties.

- Polymer Chemistry : Used as a catalyst in polymerization processes, enhancing the production of various plastics and resins.

Table 2: Industrial Uses of Tosyl Acid

| Application | Description | Reference |

|---|---|---|

| Dyes and Pigments | Coupling agent in dye synthesis | |

| Cleaning Agents | Component in industrial cleaning formulations | |

| Polymer Chemistry | Catalyst in polymerization processes |

Electrochemical Applications

Tosyl acid's high solubility and conductivity make it suitable for electrochemical applications, including:

- Electrolytes for Batteries : Utilized in redox flow batteries due to its stability and conductivity.

- Electrodeposition Processes : Employed in plating processes for metals such as tin and lead.

Mecanismo De Acción

The mechanism of action of 4-methylsulfanylbenzenesulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The methylsulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

Benzenesulfonic acid: Lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.

Methanesulfonic acid: A simpler sulfonic acid with different reactivity and applications.

Toluene-4-sulfonic acid: Similar structure but with a methyl group instead of a methylsulfanyl group.

Uniqueness

4-methylsulfanylbenzenesulfonic acid is unique due to the presence of both the sulfonic acid and methylsulfanyl groups. This combination imparts distinct chemical reactivity and allows for a broader range of applications in various fields.

Actividad Biológica

4-Methylsulfanylbenzenesulfonic acid, a sulfonic acid derivative, has garnered attention in recent years due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including detailed data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a sulfonic acid group (-SO₃H) attached to a benzene ring that also features a methylthio group (-S-CH₃). This structural configuration is crucial for its biological activity, influencing its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, novel benzenesulfonate scaffolds have shown significant anticancer activity against various cancer cell lines. The derivatives exhibited IC₅₀ values ranging from 0.097 µM to 10.19 µM, indicating potent cytotoxic effects on leukemia and colon cancer cell lines while maintaining selectivity towards normal cells .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index |

|---|---|---|---|

| BS1 | K562 | 0.172 | 72.91 |

| BS2 | K562 | 0.246 | 63.70 |

| BS3 | PANC-1 | 0.097 | 97.06 |

| BS4 | HCT 116 | 3.724 | 25.94 |

| BS5 | MCF-7 | 4.599 | Not reported |

The mechanism of action appears to involve both apoptosis and autophagy , with activation of p53-dependent pathways observed at lower concentrations . Notably, the presence of specific substituents on the phenyl ring significantly affects the activity of these compounds.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that sulfonic acid derivatives can inhibit both Gram-negative and Gram-positive bacteria effectively .

Table 2: Antimicrobial Activity of Sulfonic Acid Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 12 |

| Compound C | Pseudomonas aeruginosa | 18 |

The antimicrobial efficacy is often linked to the presence of specific functional groups that enhance interaction with bacterial membranes, leading to increased permeability and cell death .

Case Study 1: Anticancer Efficacy in Breast Cancer Models

A study synthesized a novel hydrazine derivative based on benzenesulfonate, which exhibited an IC₅₀ of 0.00246 μg/mL against the MCF-7 breast cancer cell line . This compound's structure was characterized using advanced spectroscopic techniques, confirming its potential as a lead compound for further development.

Case Study 2: Antimicrobial Screening

Another investigation focused on the synthesis and screening of various sulfonated compounds for their antimicrobial properties against common pathogens like E. coli and S. aureus. The results indicated that certain derivatives had significant inhibitory effects, suggesting their potential use in therapeutic applications .

Propiedades

IUPAC Name |

4-methylsulfanylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S2/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYVROOBDQTCKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409720 | |

| Record name | 4-methylsulfanylbenzenesulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70140-60-2 | |

| Record name | 4-methylsulfanylbenzenesulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.